N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide
Description
This compound features a benzothiazole core substituted with a methanesulfonyl group at position 6, a 2-methoxyethyl group at position 3, and a phenylpropanamide side chain. The methanesulfonyl group enhances electron-withdrawing properties, while the 2-methoxyethyl substituent introduces steric bulk and polarity. Such structural features are common in bioactive molecules targeting enzymes or receptors via non-covalent interactions .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-26-13-12-22-17-10-9-16(28(2,24)25)14-18(17)27-20(22)21-19(23)11-8-15-6-4-3-5-7-15/h3-7,9-10,14H,8,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOUAEYSGKUMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide involves several steps. One common synthetic route includes the reaction of 2-aminobenzenethiol with methanesulfonyl chloride to form the intermediate benzothiazole. This intermediate is then reacted with 2-methoxyethylamine and phenylpropanoyl chloride under controlled conditions to yield the final product .
Chemical Reactions Analysis
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Substituent Analysis and Functional Group Impact
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide
- Core Structure : Shares the benzothiazol-2-ylidene scaffold and a methanesulfonyl group.
- Key Differences :
- Position 3 : Allyl group (vs. 2-methoxyethyl in the target compound), altering steric and electronic profiles.
- Side Chain : Phenylthio-propanamide (vs. phenylpropanamide), introducing sulfur-mediated hydrogen bonding or redox activity.
- Implications : The allyl group may enhance reactivity in cycloaddition reactions, while the phenylthio moiety could modulate solubility and metabolic stability.
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Core Structure: Contains a propanamide chain linked to a thiazole-oxadiazole hybrid. Key Differences:
- Heterocyclic Core : Oxadiazole-thiazole system (vs. benzothiazole), affecting aromaticity and π-stacking interactions.
- Functional Groups: Sulfanyl and amino groups (vs. Implications: The oxadiazole-thiazole core may confer rigidity, influencing binding to biological targets like kinases or proteases.
(c) Crystallographic and Spectroscopic Characterization
- Target Compound : Likely characterized via X-ray diffraction (using SHELX or ORTEP-3 ), revealing planar benzothiazole geometry and intermolecular hydrogen bonds involving the methoxyethyl group .
- Comparisons :
- ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide used X-ray analysis to confirm an N,O-bidentate directing group, a feature absent in the target compound but relevant for metal coordination studies .
- The Cambridge Structural Database (CSD) could provide bond-length data for methanesulfonyl-substituted benzothiazoles, aiding in conformational analysis .
Data Tables
Table 1: Structural and Functional Comparison
Notes
Biological Activity
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a benzothiazole core that is known for diverse biological activities. The structure includes:
- Methanesulfonyl group : Enhances solubility and reactivity.
- Methoxyethyl group : May influence interactions with biological targets.
The compound's unique structure suggests potential applications in various therapeutic areas, particularly in metabolic disorders and cancer treatment.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : Achieved through cyclization of 2-aminobenzenethiol with methanesulfonyl chloride.
- Substitution Reactions : The intermediate is reacted with 2-methoxyethylamine and phenylpropanoyl chloride to yield the final product.
- Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity.
The mechanism of action for this compound is multifaceted and involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes, disrupting cellular pathways critical for various biological processes.
- Cellular Pathway Modulation : It has been shown to affect pathways involved in cell proliferation and apoptosis, suggesting potential anti-cancer properties.
Biological Activity
Research has indicated that derivatives of benzothiazole compounds exhibit a broad spectrum of biological activities, including:
- Antibacterial Effects : Various studies have demonstrated the antibacterial properties of benzothiazole derivatives, with minimal inhibitory concentrations (MIC) indicating effectiveness against multiple bacterial strains .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 6-thiocyanate-β-bromo-propionyl-UBT | 50 | Antibacterial |
| Frentizole | 6.46 - 6.56 | Inhibitor of Aβ-ABAD interaction |
- Antifungal and Antiprotozoal Activities : Similar compounds have shown promising results in inhibiting fungal growth and protozoal infections .
Case Studies
- Alzheimer’s Disease Research : A study identified a benzothiazole derivative as a potent inhibitor of the interaction between amyloid beta peptide (Aβ) and Aβ-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer’s disease pathogenesis. The compound showed a significant improvement in potency compared to existing treatments .
- Cancer Cell Line Studies : Compounds related to N-[(2Z)-6-methanesulfonyl... were evaluated for their antiproliferative effects on various cancer cell lines (e.g., SK-Hep-1, MDA-MB-231). Results indicated moderate to high inhibition rates, suggesting potential therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of benzothiazole precursors with methanesulfonyl and methoxyethyl substituents. Key steps include:
- Use of Cu(OAc)₂ as a catalyst for cycloaddition reactions (similar to triazole-based syntheses) .
- Solvent optimization (e.g., DMF or t-BuOH/H₂O mixtures) to stabilize intermediates .
- Temperature control (room temperature to 80°C) to prevent decomposition of the methanesulfonyl group .
- Critical Parameters : Yield and purity depend on strict stoichiometric ratios and post-synthesis purification via recrystallization (ethanol or ethyl acetate) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm Z-configuration at the benzothiazole-idene moiety and methoxyethyl substituent .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion) with <1 ppm error .
- IR Spectroscopy : Detects key functional groups (e.g., C=O at ~1670 cm⁻¹, S=O at ~1300 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to predict interactions with biological targets (e.g., kinases or GPCRs) by analyzing the compound’s sulfonyl and methoxyethyl groups as hydrogen bond acceptors .
- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with IC₅₀ values from enzyme inhibition assays .
- Case Study : Derivatives with bulkier alkyl groups at the 3-position showed reduced activity, suggesting steric hindrance limits target binding .
Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from kinase inhibition assays (e.g., IC₅₀ variability ±10%) using standardized protocols (e.g., ATP concentration fixed at 1 mM) .
- Structural Analogues : Synthesize and test compounds with incremental modifications (e.g., replacing methanesulfonyl with ethanesulfonyl) to isolate functional group contributions .
- Example : Discrepancies in cytotoxicity between studies were traced to differences in cell line passage numbers .
Q. How does the Z-configuration of the benzothiazol-2-ylidene moiety influence reactivity and biological activity?
- Methodological Answer :
- X-ray Crystallography : Resolve spatial orientation of the Z-isomer to confirm planarity of the conjugated system, which enhances π-π stacking with aromatic residues in target proteins .
- Reactivity Studies : The Z-isomer undergoes regioselective oxidation at the methanesulfonyl group under acidic conditions, unlike the E-isomer .
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure inhibition constants (Kᵢ) using Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions with hydrophobic enzyme pockets .
Comparative and Mechanistic Questions
Q. How do structural modifications at the 3-(2-methoxyethyl) group affect solubility and pharmacokinetics?
- Methodological Answer :
- LogP Measurements : Compare partition coefficients (e.g., replacing methoxyethyl with hydroxyethyl increases hydrophilicity by ~0.5 log units) .
- In Vitro Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation rates; methoxyethyl groups reduce oxidative metabolism compared to allyl substituents .
Q. What are the limitations of current synthetic methods for scaling up production without compromising purity?
- Methodological Answer :
- Flow Chemistry : Transition from batch to continuous flow systems improves yield (≥15%) by minimizing side reactions during benzothiazole ring closure .
- HPLC Monitoring : Track impurities (e.g., des-methyl byproducts) in real-time using C18 columns and acetonitrile/water gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
